molecular formula C14H16BrNS B14536972 1-Methyl-2-[(2-phenylethyl)sulfanyl]pyridin-1-ium bromide CAS No. 62058-66-6

1-Methyl-2-[(2-phenylethyl)sulfanyl]pyridin-1-ium bromide

Cat. No.: B14536972
CAS No.: 62058-66-6
M. Wt: 310.25 g/mol
InChI Key: PTOSAFJJHOSFBS-UHFFFAOYSA-M
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Description

1-Methyl-2-[(2-phenylethyl)sulfanyl]pyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-[(2-phenylethyl)sulfanyl]pyridin-1-ium bromide typically involves the alkylation of a pyridine derivative with a suitable alkylating agent. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-[(2-phenylethyl)sulfanyl]pyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridinium core can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyridine derivatives.

    Substitution: Corresponding substituted pyridinium salts.

Scientific Research Applications

1-Methyl-2-[(2-phenylethyl)sulfanyl]pyridin-1-ium bromide has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-[(2-phenylethyl)sulfanyl]pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The sulfanyl group plays a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
  • 1-Methyl-2-[(2-phenylethyl)sulfanyl]imidazolium bromide

Uniqueness

1-Methyl-2-[(2-phenylethyl)sulfanyl]pyridin-1-ium bromide is unique due to its specific structural features, such as the presence of the sulfanyl group and the pyridinium core

Properties

CAS No.

62058-66-6

Molecular Formula

C14H16BrNS

Molecular Weight

310.25 g/mol

IUPAC Name

1-methyl-2-(2-phenylethylsulfanyl)pyridin-1-ium;bromide

InChI

InChI=1S/C14H16NS.BrH/c1-15-11-6-5-9-14(15)16-12-10-13-7-3-2-4-8-13;/h2-9,11H,10,12H2,1H3;1H/q+1;/p-1

InChI Key

PTOSAFJJHOSFBS-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC=C1SCCC2=CC=CC=C2.[Br-]

Origin of Product

United States

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